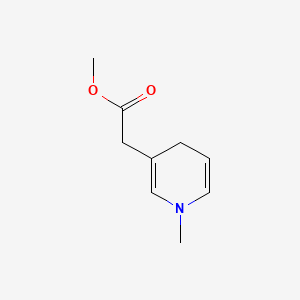
3-Pyridineacetic acid, 1,4-dihydro-1-methyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridineacetic acid, 1,4-dihydro-1-methyl-, methyl ester is a chemical compound with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.2050 g/mol . This compound is also known by other names such as 1,4-Dihydro-1-methyl-3-pyridineacetic acid methyl ester . It is a derivative of pyridine and is used in various scientific research applications.
Preparation Methods
The synthesis of 3-Pyridineacetic acid, 1,4-dihydro-1-methyl-, methyl ester involves several steps. One common method includes the esterification of 3-Pyridineacetic acid with methanol in the presence of an acid catalyst . The reaction conditions typically involve refluxing the reactants for several hours to achieve a high yield of the ester product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
3-Pyridineacetic acid, 1,4-dihydro-1-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of pyridine derivatives.
Substitution: It can undergo substitution reactions where functional groups on the pyridine ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Pyridineacetic acid, 1,4-dihydro-1-methyl-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridineacetic acid, 1,4-dihydro-1-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Pyridineacetic acid, 1,4-dihydro-1-methyl-, methyl ester can be compared with other similar compounds such as:
Nicotinic acid methyl ester: Similar in structure but with different functional groups.
Pyridinecarboxylic acid derivatives: These compounds share the pyridine ring but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for particular applications.
Properties
CAS No. |
39998-23-7 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
methyl 2-(1-methyl-4H-pyridin-3-yl)acetate |
InChI |
InChI=1S/C9H13NO2/c1-10-5-3-4-8(7-10)6-9(11)12-2/h3,5,7H,4,6H2,1-2H3 |
InChI Key |
YMGFECXAXAXEOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CCC(=C1)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















